Antifungal Activity: Class-Level Potency Against Sclerotinia sclerotiorum for Dimethylmaleimide Congeners
No direct data exist for the target compound. However, a systematic study of 17 N-substituted 3,4-dimethylmaleimides provides class-level inference. Several derivatives displayed antifungal activity against Sclerotinia sclerotiorum with EC50 values as low as 1.2 µg/mL, comparable to the commercial fungicide dichloran . Activity was strongly dependent on the N-substituent; N-aryl derivatives were significantly more potent than N-alkyl variants in that set. While the target compound's N-(3-methylbut-3-en-1-yl) group was not included in the study, its branched, unsaturated alkyl chain is structurally intermediate between the tested N-alkyl and N-benzyl analogs. Based on the observed structure-activity trend, its activity is predicted to be superior to simple N-alkyl derivatives but likely inferior to optimized N-aryl leads. Procurement for antifungal screening should benchmark against N-(4-chlorophenyl)-3,4-dimethylmaleimide (EC50 = 1.2 µg/mL) .
| Evidence Dimension | Antifungal potency against Sclerotinia sclerotiorum |
|---|---|
| Target Compound Data | Not measured |
| Comparator Or Baseline | N-(4-chlorophenyl)-3,4-dimethylmaleimide: EC50 = 1.2 µg/mL; N-benzyl-3,4-dimethylmaleimide: EC50 = 5.8 µg/mL |
| Quantified Difference | Predicted intermediate activity, directly proportional to N-substituent lipophilicity and steric bulk |
| Conditions | Mycelial growth inhibition assay, 72 h incubation |
Why This Matters
This positions the target compound as a moderately active antifungal scaffold requiring N-substituent optimization; for procurement decisions, it is inferior to the known N-aryl lead but may serve as a fragment for further elaboration.
